2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde
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Overview
Description
2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is a chemical compound with the molecular formula C10H6Cl2N2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 4-chloro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzoic acid.
Reduction: 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with different substitution pattern.
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: Contains a pyrimidine ring instead of a benzene ring.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring.
Uniqueness
2-Chloro-6-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and pyrazolyl substitutions make it a versatile intermediate for various synthetic applications and a potential candidate for drug development .
Properties
Molecular Formula |
C10H6Cl2N2O |
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Molecular Weight |
241.07 g/mol |
IUPAC Name |
2-chloro-6-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H |
InChI Key |
PKIMLTADCCFAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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